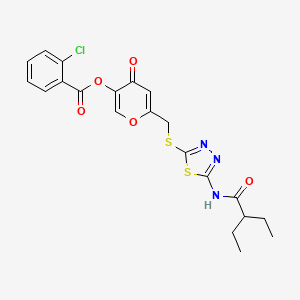
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a synthetic organic compound known for its interesting chemical structure and diverse applications. Its molecular formula includes multiple functional groups, making it a subject of extensive research in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate involves several steps:
Formation of 5-(2-ethylbutanamido)-1,3,4-thiadiazole: : This initial step involves the reaction of 2-ethylbutanoic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Thiol Substitution: : The synthesized thiadiazole compound is then reacted with chloromethylpyran-4-one in the presence of a base to introduce the thioether linkage.
Esterification: : The final step involves the esterification of the resultant compound with 2-chlorobenzoic acid using a coupling agent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis process is optimized for large-scale production, focusing on maximizing yield and minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : Reduction reactions can convert the carbonyl group in the pyran ring to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Conditions: : Reactions typically occur under controlled temperatures and in the presence of catalysts to ensure selectivity and efficiency.
Major Products
Oxidation: : Formation of sulfoxides and sulfones
Reduction: : Conversion to alcohols
Substitution: : Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for creating more complex molecules. Its diverse functional groups allow for various modifications and derivatizations.
Biology
Biologically, the compound is being explored for its potential antimicrobial and anticancer properties. Studies have shown promising activity against certain bacterial strains and cancer cell lines.
Medicine
In medicine, researchers are investigating its potential as a drug candidate for treating infections and cancer. Its unique structure allows it to interact with biological targets in novel ways.
Industry
Industrially, the compound finds applications in the synthesis of high-performance materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets in biological systems. It binds to enzymes and proteins, disrupting their normal functions and leading to therapeutic effects. The exact pathways and targets are still under investigation, but initial studies suggest interactions with cell membrane proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
6-(((5-(methylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
6-(((5-(propylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-fluorobenzoate
6-(((5-(butylamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-iodobenzoate
Highlighting Uniqueness
Compared to these compounds, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate stands out due to the specific substitutions on the thiadiazole and benzoate moieties, which confer distinct chemical properties and biological activities. These unique substitutions influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-13-9-16(26)17(10-29-13)30-19(28)14-7-5-6-8-15(14)22/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTCALRTYONYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
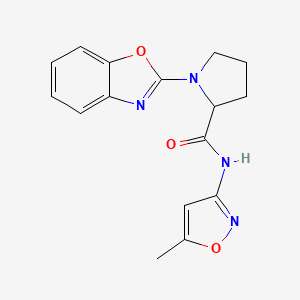
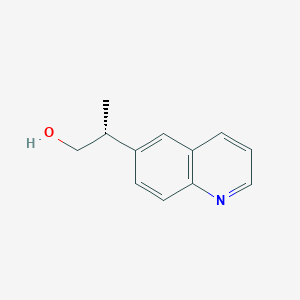
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2631441.png)
![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2631442.png)
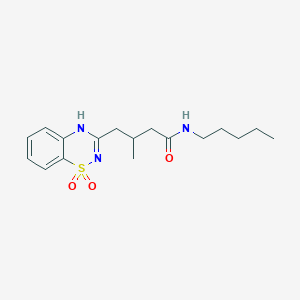
![5-BROMO-2-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2631444.png)
![2-[(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2631445.png)
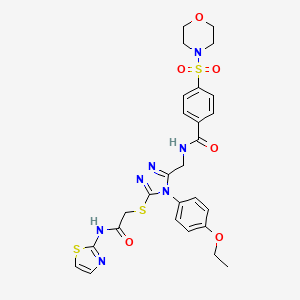
![5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2631448.png)
![6-({3-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}sulfonyl)-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2631455.png)
![N-(1,3-benzodioxol-5-yl)-2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2631456.png)
![2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2631458.png)
![6-[(4-Benzylpiperazin-1-yl)sulfonyl]-2-chloroquinoxaline](/img/structure/B2631460.png)
![2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2631461.png)
